Synthetic Route Yield and Reproducibility: 65% Isolated Yield from Optimized Acylation Protocol
N-(4-methylphenyl)-2-nitrobenzamide is synthesized via acylation of 4-methylaniline with 2-nitrobenzoyl chloride, yielding 1.55 g (65% isolated yield) under conditions described in patent US06605626B2 Example 93, Part A . This 65% yield benchmark provides a reproducible reference point for procurement decisions involving custom synthesis or scale-up considerations. In contrast, the meta-substituted positional isomer N-(3-methylphenyl)-2-nitrobenzamide (CAS 50623-64-8) may exhibit different reactivity profiles during analogous acylation due to altered steric and electronic effects at the reaction center.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 65% yield (1.55 g from 9.3 mmol 4-methylaniline) |
| Comparator Or Baseline | N-(3-methylphenyl)-2-nitrobenzamide (CAS 50623-64-8) — isolated yield data not publicly available for direct comparison |
| Quantified Difference | 65% documented yield; comparator yield unreported in open literature |
| Conditions | Reaction: 4-methylaniline (9.3 mmol) + 2-nitrobenzoyl chloride (10.3 mmol) in presence of base; patent procedure Example 93, Part A |
Why This Matters
Documented synthetic yield enables accurate cost modeling and procurement planning; absence of comparative yield data for positional isomers necessitates verification before substitution.
